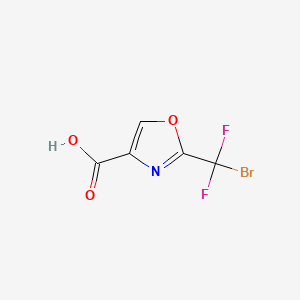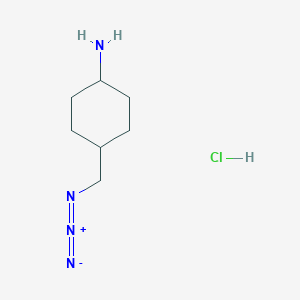
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is a chemical compound that features a bromodifluoromethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to obtain the desired compound with broad functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Cycloaddition Reactions: The compound can undergo radical-mediated [3 + 2]-cycloaddition reactions with alkenes under photochemical conditions, resulting in the formation of difluorocyclopentanones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Cycloaddition: Photochemical conditions with the presence of radical initiators are commonly employed.
Major Products:
Substitution Products: New fluorinated compounds with diverse functional groups.
Cycloaddition Products: Difluorocyclopentanones with tetra-substituted E-alkenes.
Applications De Recherche Scientifique
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the design of fluorescent probes for biological imaging and detection.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form strong halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylicacid
- 2-(Chlorodifluoromethyl)-1,3-oxazole-4-carboxylicacid
- 2-(Difluoromethyl)-1,3-oxazole-4-carboxylicacid
Comparison: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in the design of biologically active molecules .
Propriétés
Formule moléculaire |
C5H2BrF2NO3 |
|---|---|
Poids moléculaire |
241.97 g/mol |
Nom IUPAC |
2-[bromo(difluoro)methyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2BrF2NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) |
Clé InChI |
XGPMRRCQEVCKDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)C(F)(F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)









